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Introduction
Berdazimer sodium is a first-in-class nitric oxide (NO) releasing agent approved for the topical

treatment of molluscum contagiosum.[1][2] Marketed under the brand name Zelsuvmi, this

novel macromolecule provides a controlled and sustained release of nitric oxide directly to the

skin, offering a valuable therapeutic option for this common viral skin infection.[2][3] This

technical guide provides an in-depth overview of the fundamental properties of berdazimer

sodium, focusing on its mechanism of nitric oxide release, physicochemical characteristics, and

the preclinical and clinical evidence supporting its use.

Physicochemical Properties of Berdazimer Sodium
Berdazimer sodium is a polymeric substance characterized by a polysiloxane backbone with

covalently bound N-diazeniumdiolate nitric oxide donors.[3][4] The empirical formula and

molecular weight are indeterminate due to its polymeric nature.[2] The drug substance is a

white to off-white powder.[5]

Table 1: Physicochemical and Formulation Properties of Berdazimer Sodium
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Property Description Source(s)

Chemical Name

poly[{[3-

(methylamino)propyl]silasesqui

oxane}-co-{[3-(1-methyl-2-

nitroso2-oxidohydrazin-1-

yl)propyl] silasesquioxane}-co-

silicate (1:3:6 x)], partially

hydrolyzed (Si : OH ~ 10 : 5)

[5]

CAS Number 1846565-00-1 [2]

Molecular Formula Indeterminate [2]

Molar Mass Indeterminate [2]

Appearance White to off-white powder [5]

Formulation

Two-component topical gel:

Berdazimer gel (10.3%) and a

hydrogel

[6][7]

Drug Substance Concentration

Tube A contains 240 mg of

berdazimer sodium per gram

of gel.

[5]

Inactive Ingredients (Tube A)

cyclomethicone, hexylene

glycol, hydroxypropyl cellulose,

isopropyl alcohol

[5][7]

Inactive Ingredients (Tube B)

benzoic acid,

carboxymethylcellulose

sodium, cyclomethicone,

ethanol (13% v/v), glycerin,

potassium phosphate

monobasic, purified water

[5][7]

Mechanism of Nitric Oxide Release
The release of nitric oxide from berdazimer sodium is a critical aspect of its therapeutic action.

This process is initiated by the admixture of the two gel components, which brings the
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berdazimer sodium macromolecule into contact with a proton donor from the hydrogel.[3][6]
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Berdazimer Sodium NO Release Mechanism

The N-diazeniumdiolate moieties on the polysiloxane backbone are stable until protonated. The

acidic environment provided by the hydrogel protonates the N-diazeniumdiolates, leading to

their decomposition and the subsequent release of two molecules of nitric oxide per

diazeniumdiolate group. This controlled release mechanism allows for sustained delivery of

nitric oxide to the target tissue.[3][8]

Proposed Mechanism of Action in Viral Infections
While the exact mechanism of action of berdazimer sodium in the treatment of molluscum

contagiosum is unknown, it is believed to be mediated by the antiviral and immunomodulatory

properties of the released nitric oxide.[2]

Antiviral Effects
Nitric oxide is known to have broad-spectrum antiviral activity.[9] Its primary antiviral

mechanisms are thought to involve:

Protein S-nitrosylation: NO can covalently modify cysteine residues in viral proteins, a

process known as S-nitrosylation.[1][10] This can inactivate critical viral enzymes and
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structural proteins, thereby inhibiting viral replication and assembly.[11]

Inhibition of Viral Replication: In vitro studies using vaccinia virus as a surrogate for the

molluscum contagiosum virus have shown that berdazimer sodium can reduce viral

replication.[12]

Immunomodulatory Effects
Nitric oxide is a key signaling molecule in the immune system.[8] It can modulate the host

immune response to viral infections through several mechanisms, including the regulation of

inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of

activated B cells) signaling pathway.[13] By modulating the immune response, NO may help

the host to clear the viral infection.
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Proposed Antiviral and Immunomodulatory Pathways of NO
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Experimental Protocols
In Vitro Antiviral Activity Assessment
A key preclinical method to evaluate the antiviral activity of berdazimer sodium involves using

vaccinia virus (VACV) as a surrogate for the molluscum contagiosum virus (MCV), which is

difficult to culture in vitro.[12][14]

Protocol: Plaque Reduction Assay for Antiviral Activity

Cell Culture: BS-C-1 or a similar susceptible cell line is cultured to confluence in 6- or 12-well

plates.[15]

Compound Preparation: Berdazimer sodium is dissolved in a suitable solvent (e.g., DMSO)

and then diluted to various concentrations in a cell culture medium with a slightly acidic pH

(e.g., pH 6.5) to initiate NO release.

Viral Infection: The cell monolayers are infected with a known titer of vaccinia virus for 1-2

hours.[16][17]

Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a

medium containing different concentrations of berdazimer sodium or a vehicle control. The

overlay medium typically contains a gelling agent like methylcellulose to localize the viral

plaques.

Incubation: The plates are incubated for 48 to 96 hours to allow for plaque formation.[15]

Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal

violet to visualize the viral plaques. The number of plaques in the treated wells is compared

to the number in the control wells to determine the concentration of berdazimer sodium that

inhibits viral replication by 50% (IC50).
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Workflow for In Vitro Antiviral Plaque Reduction Assay
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Clinical Trial Protocol (B-SIMPLE Studies)
The efficacy and safety of berdazimer sodium for the treatment of molluscum contagiosum

were evaluated in several Phase 3, multicenter, randomized, double-blind, vehicle-controlled

trials known as the B-SIMPLE studies.[18][19]

Protocol: B-SIMPLE Phase 3 Clinical Trial

Patient Population: Participants aged 6 months and older with a clinical diagnosis of

molluscum contagiosum, having between 3 and 70 lesions.[18]

Randomization: Patients are randomized in a 1:1 or 2:1 ratio to receive either berdazimer

gel, 10.3%, or a vehicle gel.[2]

Treatment Regimen: A thin layer of the assigned gel is applied once daily to all molluscum

lesions for up to 12 weeks.[2]

Primary Efficacy Endpoint: The primary outcome is the proportion of patients with complete

clearance of all molluscum lesions at Week 12.[18]

Safety Assessments: Safety is monitored through the recording of adverse events, with a

particular focus on application site reactions.[7]

Study Visits: Patients are evaluated at baseline and at regular intervals (e.g., weeks 2, 4, 8,

and 12) during the treatment period.[18]
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Workflow for B-SIMPLE Phase 3 Clinical Trial

Clinical Efficacy and Safety Data
The B-SIMPLE clinical trial program demonstrated the superiority of berdazimer gel, 10.3%,

over vehicle in achieving complete clearance of molluscum contagiosum lesions.

Table 2: Summary of Efficacy Results from B-SIMPLE Phase 3 Trials

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1166878?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome
Berdazimer
Gel, 10.3%

Vehicle Gel p-value Source(s)

Complete

Clearance at

Week 12 (B-

SIMPLE 4)

32.4% 19.7% <0.001 [18]

Complete

Clearance at

Week 12

(Integrated

Analysis of B-

SIMPLE 1, 2 & 4)

30.0% 19.8% <0.0001 [19]

Complete

Clearance at

Week 8 (B-

SIMPLE 4)

19.6% 11.6% 0.001 [18]

Berdazimer sodium was generally well-tolerated. The most common adverse events were

application site reactions, which were typically mild to moderate in severity.

Table 3: Common Adverse Events (≥1%) in B-SIMPLE Trials
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Adverse Event
Berdazimer Gel,
10.3%

Vehicle Gel Source(s)

Application Site Pain

(burning/stinging)
18.7% Not Reported [7]

Application Site

Erythema
11.7% Not Reported [7]

Application Site

Pruritus
5.7% Not Reported [7]

Application Site

Exfoliation
5.0% Not Reported [7]

Application Site

Dermatitis
4.9% Not Reported [7]

Application Site

Swelling
3.5% Not Reported [7]

Application Site

Erosion
1.6% Not Reported [7]

Application Site

Discoloration
1.5% Not Reported [7]

Application Site

Vesicles
1.5% Not Reported [7]

Application Site

Irritation
1.2% Not Reported [7]

Application Site

Infection
1.1% Not Reported [7]

Conclusion and Future Directions
Berdazimer sodium represents a significant advancement in the topical treatment of molluscum

contagiosum, leveraging the multifaceted therapeutic properties of nitric oxide. Its novel,

controlled-release formulation provides a valuable and well-tolerated option for patients.
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Future research should focus on elucidating the precise molecular mechanisms by which

berdazimer-derived nitric oxide exerts its antiviral and immunomodulatory effects in the context

of molluscum contagiosum. Furthermore, the publication of detailed physicochemical

characterization data, including quantitative nitric oxide release kinetics, would be of great

benefit to the scientific community and would allow for a more complete understanding of this

innovative therapeutic agent. The potential applications of this nitric oxide-releasing technology

in other dermatological conditions also warrant further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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